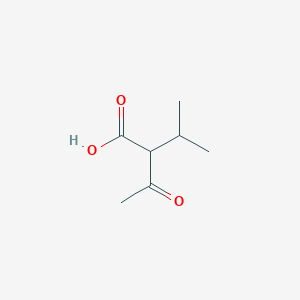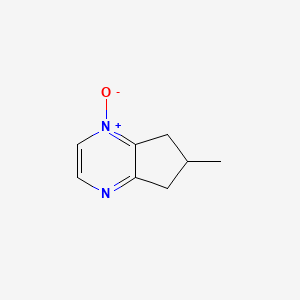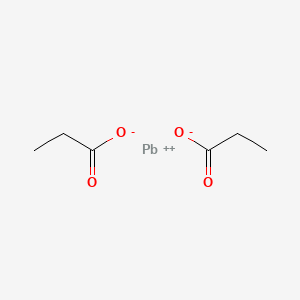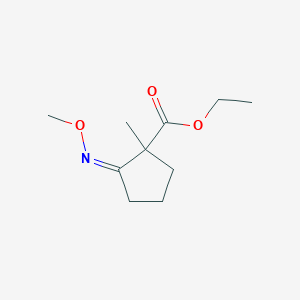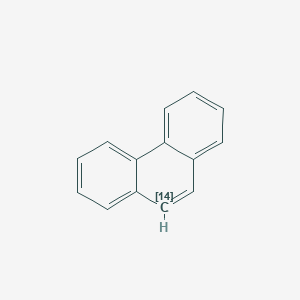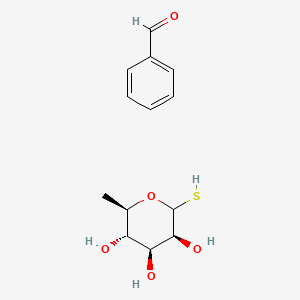
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester is a complex organic compound with a multifaceted structure. This compound is characterized by its pyridine ring substituted with various functional groups, including carboxylic acids, hydroxymethyl, methyl, nitrophenyl, propenyloxy, and propoxyethyl groups. The presence of these diverse functional groups makes this compound highly versatile and potentially useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridine ring, followed by the introduction of the carboxylic acid groups. Subsequent steps involve the addition of the hydroxymethyl, methyl, nitrophenyl, propenyloxy, and propoxyethyl groups through various chemical reactions such as esterification, nitration, and alkylation. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes a variety of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The propenyloxy and propoxyethyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its diverse functional groups.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. The propenyloxy and propoxyethyl groups may enhance the compound’s solubility and bioavailability. These interactions can lead to various biological effects, depending on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(2-propenyloxy)ethyl) 3-(2-propoxyethyl) ester stands out due to its unique combination of functional groups. Similar compounds include:
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Carboxylic acid derivatives: Compounds with carboxylic acid groups but different ring structures.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different core structures. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
85387-16-2 |
|---|---|
Molekularformel |
C25H32N2O9 |
Molekulargewicht |
504.5 g/mol |
IUPAC-Name |
5-O-(2-prop-2-enoxyethyl) 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H32N2O9/c1-4-9-33-11-13-35-24(29)21-17(3)26-20(16-28)23(25(30)36-14-12-34-10-5-2)22(21)18-7-6-8-19(15-18)27(31)32/h4,6-8,15,22,26,28H,1,5,9-14,16H2,2-3H3 |
InChI-Schlüssel |
CIRHYDJLUFGXCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCC=C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


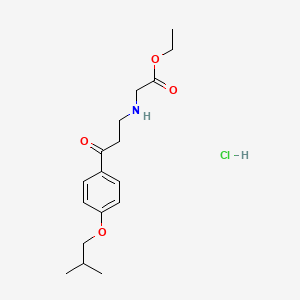
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
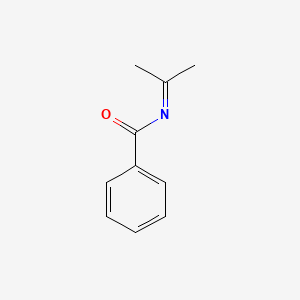
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
